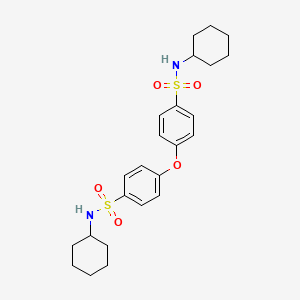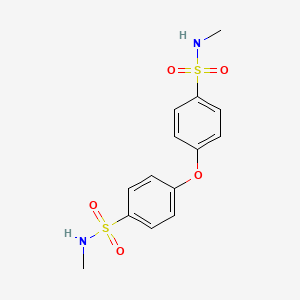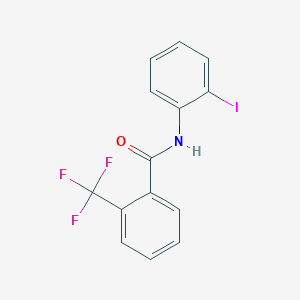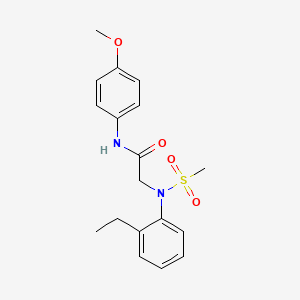
N-(4-bromophenyl)-4-(4-nitrophenoxy)benzenesulfonamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(4-nitrophenoxy)benzenesulfonamide, commonly known as BPNB, is a chemical compound that belongs to the class of sulfonamide compounds. BPNB has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
BPNB has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases, metalloproteinases, and HDACs. BPNB has also been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of BPNB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPNB has been shown to inhibit carbonic anhydrases, which play a crucial role in the regulation of acid-base balance and ion transport. It also inhibits HDACs, which are involved in the regulation of gene expression and chromatin structure. Additionally, BPNB has been shown to inhibit metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
BPNB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BPNB has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, BPNB has been shown to inhibit the activity of carbonic anhydrases, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.
Avantages Et Limitations Des Expériences En Laboratoire
BPNB has several advantages for lab experiments, including its high purity and yield, its potent inhibitory activity against various enzymes, and its potential applications in medicinal chemistry and pharmacology. However, BPNB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on BPNB. One potential direction is the development of new drugs based on BPNB, which could exhibit improved efficacy and reduced toxicity compared to existing drugs. Additionally, further studies are needed to elucidate the mechanism of action of BPNB and its potential applications in other fields, such as neuroscience and immunology. Finally, the synthesis method of BPNB could be further optimized to improve the yield and reduce the cost of production.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(4-nitrophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5S/c19-13-1-3-14(4-2-13)20-27(24,25)18-11-9-17(10-12-18)26-16-7-5-15(6-8-16)21(22)23/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSLERJFWVVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(4-nitrophenoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)
![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)



![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)

![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)

![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3445449.png)